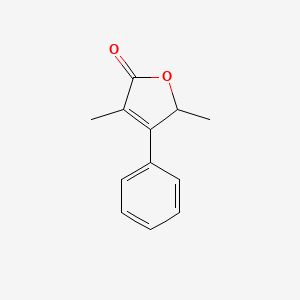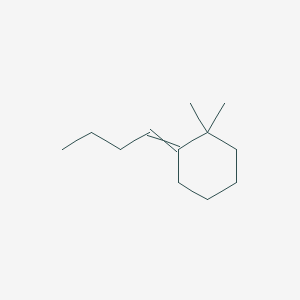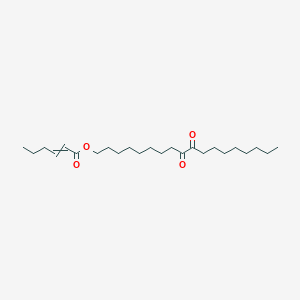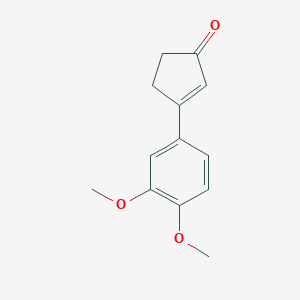
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C21H32O5. It is a derivative of benzaldehyde, characterized by the presence of acetyl, hexyloxy, and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 4,6-bis(hexyloxy)-2-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as alkoxides or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-ketobenzaldehyde or 3-acetyl-4,6-bis(hexyloxy)-2-carboxybenzaldehyde.
Reduction: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with different alkoxy or functional groups.
Scientific Research Applications
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(hexyloxy)-2-hydroxybenzaldehyde: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-4,6-dimethoxy-2-hydroxybenzaldehyde: Contains methoxy groups instead of hexyloxy groups, affecting its solubility and interaction with biological targets.
3-Acetyl-4,6-bis(ethoxy)-2-hydroxybenzaldehyde: Contains ethoxy groups, leading to variations in its chemical and physical properties.
Uniqueness
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of hexyloxy groups enhances its lipophilicity, making it suitable for applications in lipid-based systems and hydrophobic environments .
Properties
CAS No. |
113502-89-9 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-acetyl-4,6-dihexoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H32O5/c1-4-6-8-10-12-25-18-14-19(26-13-11-9-7-5-2)20(16(3)23)21(24)17(18)15-22/h14-15,24H,4-13H2,1-3H3 |
InChI Key |
OGEAVRCLNKQUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C(=C1C=O)O)C(=O)C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


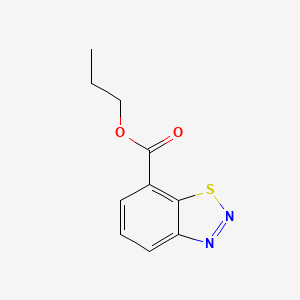
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
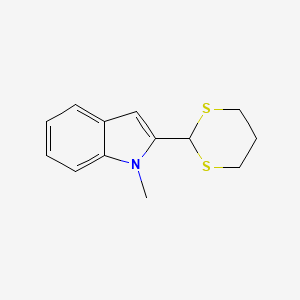

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

